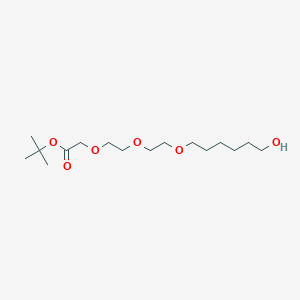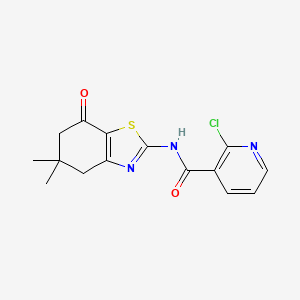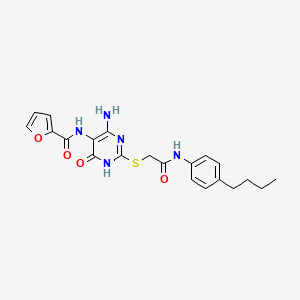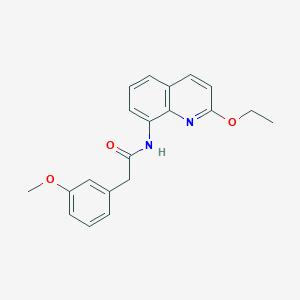
Boc-C1-PEG3-C4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-C1-PEG3-C4-OH is a PROTAC linker belonging to the alkyl/ether class. PROTACs (PROteolysis TAgeting Chimeras) are innovative molecules designed to selectively degrade specific target proteins within cells. They consist of two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. By exploiting the intracellular ubiquitin-proteasome system, PROTACs trigger the degradation of the target protein .
Mechanism of Action
Target of Action
Boc-C1-PEG3-C4-OH is a type of PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound, like other PROTACs, involves the selective degradation of target proteins . The molecule binds to the target protein and the E3 ubiquitin ligase simultaneously . This trimeric complex then ubiquitinates the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, this compound can selectively degrade target proteins, potentially altering various downstream cellular processes depending on the specific target protein .
Pharmacokinetics
It’s worth noting that the solubility of this compound in dmso is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific target protein. For instance, if the target protein plays a crucial role in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .
Action Environment
The action of this compound, like other PROTACs, occurs within the intracellular environment . Various factors within this environment could potentially influence the action, efficacy, and stability of this compound. These factors could include the presence of the target protein and E3 ubiquitin ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system .
Biochemical Analysis
Biochemical Properties
Boc-C1-PEG3-C4-OH, as a PROTAC linker, plays a crucial role in biochemical reactions. It interacts with target proteins and E3 ubiquitin ligases . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. It enables the simultaneous binding of a target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Preparation Methods
Industrial Production Methods: Unfortunately, information on large-scale industrial production methods for Boc-C1-PEG3-C4-OH remains scarce. Its primary use lies in research and development rather than commercial production.
Chemical Reactions Analysis
Types of Reactions: Boc-C1-PEG3-C4-OH is likely involved in various chemical reactions due to its linker functionality. Common reactions include ether cleavage, amidation, and esterification.
Reagents and Conditions:Ether Cleavage: Removal of the Boc (tert-butoxycarbonyl) protecting group can be achieved using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in anhydrous solvents.
Amidation: To form amide bonds, this compound reacts with carboxylic acids (e.g., acetic acid) or acid chlorides (e.g., acetyl chloride) in the presence of coupling agents (e.g., DCC or EDC).
Esterification: this compound can undergo esterification with carboxylic acids (e.g., acetic acid) using acid catalysts (e.g., sulfuric acid).
Major Products: The major products arising from these reactions include Boc-C1-PEG3-C4-NH2 (after amidation) and Boc-C1-PEG3-C4-OAc (after esterification).
Scientific Research Applications
Boc-C1-PEG3-C4-OH finds applications in various scientific fields:
Chemistry: As a versatile linker, it contributes to the design of PROTACs for targeted protein degradation.
Biology: Researchers use it to study protein-protein interactions and cellular processes.
Medicine: PROTACs hold promise for developing novel therapies by selectively eliminating disease-related proteins.
Industry: Although not widely used industrially, its potential impact on drug discovery and personalized medicine is significant.
Comparison with Similar Compounds
While Boc-C1-PEG3-C4-OH is unique due to its PEG-based linker, other PROTAC linkers, such as Boc-C1-PEG3-C4-OBn, exist . These compounds differ in their functional groups and properties.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQECXXHSDFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)


![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

![1-(4-fluorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2511538.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)


![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)

![N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2511545.png)

